N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine
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Overview
Description
N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a cyclopentane ring. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclopentanone with thiourea in the presence of a base, followed by methylation of the resulting intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine
- 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole
- N-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
Comparison: N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine is unique due to the presence of the N-methyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .
Properties
Molecular Formula |
C7H10N2S |
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Molecular Weight |
154.24 g/mol |
IUPAC Name |
N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine |
InChI |
InChI=1S/C7H10N2S/c1-8-7-9-5-3-2-4-6(5)10-7/h2-4H2,1H3,(H,8,9) |
InChI Key |
FUECFQROLLZGCG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)CCC2 |
Origin of Product |
United States |
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